molecular formula C23H20N4O3 B2804487 (E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-24-7

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2804487
CAS No.: 634888-24-7
M. Wt: 400.438
InChI Key: PBRNTFPPXSTTFQ-ZVHZXABRSA-N
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Description

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative supplied exclusively for research purposes. This compound is of significant interest in early-stage antimicrobial discovery research, particularly in the fight against multidrug-resistant bacteria . Its molecular structure, which incorporates a 3,4-dimethoxyphenyl moiety and a naphthalene group, is designed based on pharmacophoric features known to target bacterial multidrug efflux pumps, specifically the Multidrug and Toxic Compound Extrusion (MATE) family . Inhibiting these efflux pumps is a promising strategy to overcome antibiotic resistance, as it can restore the effectiveness of existing drugs . Schiff base derivatives like this hydrazide compound are also widely investigated for their diverse biological properties, which can include antibacterial, antifungal, and anticancer activities, making them valuable scaffolds in medicinal chemistry . Furthermore, such structurally complex molecules are often subjects of study in material science due to their potential non-linear optical (NLO) properties . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a standard in biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and/or purity for their specific research application.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-21-11-10-15(12-22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRNTFPPXSTTFQ-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the hydrazone family, characterized by its unique structural features that include a pyrazole ring and a naphthyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C21H20N4O3C_{21}H_{20}N_4O_3. The compound features a hydrazone linkage (C=N) and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting signaling pathways associated with cell survival and proliferation. Research indicates that compounds with similar structures can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cell lines .
  • Antimicrobial Effects : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential enzymatic functions in microbial pathogens.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Biological Activity Data

Research studies have evaluated the biological activities of this compound through various assays. Below is a summary of its biological activity based on available data:

Activity Assay Type IC50 Value Reference
AnticancerMTT Assay< 10 µM
AntimicrobialAgar Diffusion MethodEffective against E. coli and S. aureus
Anti-inflammatoryELISA for cytokinesSignificant reduction in TNF-alpha levels

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Study : A study investigated the effect of this compound on human cancer cell lines. Results showed significant cytotoxicity at low concentrations, with mechanisms involving mitochondrial dysfunction and caspase activation leading to apoptosis .
  • Antimicrobial Evaluation : In another study, the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the compound could be developed as a new class of antibiotics.
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

Compound Name Substituents on Benzylidene Key Features References
Target compound 3,4-dimethoxy Enhanced electron-donating effects; potential for π-π stacking with naphthyl group
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl 2,4-dichloro Electron-withdrawing Cl groups increase electrophilicity; higher dipole moment
(E)-N'-(4-methoxybenzylidene)-5-methyl 4-methoxy Single methoxy group simplifies packing; reduced steric hindrance
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl 4-dimethylamino Strong electron-donating group; improved solubility in polar solvents

Key Insights :

  • Electron-Donating vs. Chloro substituents, conversely, may enhance reactivity in electrophilic environments .
  • Steric Effects : Bulkier substituents (e.g., naphthyl) increase molecular rigidity, affecting crystal packing and intermolecular interactions .

Pyrazole Core Modifications

Compound Name Pyrazole Substituents Biological/Physical Impact References
Target compound 3-(naphthalen-1-yl) Extended conjugation; potential for intercalation in DNA/proteins
3-(3-Ethoxyphenyl)-N'-(1-naphthylethylidene) 3-(3-ethoxyphenyl) Ethoxy group enhances lipophilicity; altered pharmacokinetics
5-Phenyl derivatives 5-phenyl Increased planarity; improved crystallinity

Key Insights :

  • Naphthyl vs. Phenyl : The naphthalen-1-yl group in the target compound provides a larger aromatic surface for hydrophobic interactions, which may enhance binding affinity in biological systems compared to phenyl analogs .
  • Substituent Position : Substituents at the pyrazole C3 position (e.g., naphthyl) influence molecular symmetry and dipole alignment, affecting spectroscopic properties .

Characterization

  • X-ray Crystallography : SHELXL and WinGX software are widely used for structure refinement. The target compound’s E-configuration and dihedral angles between aromatic rings are consistent with related hydrazones .
  • Spectroscopy : FT-IR confirms C=N stretches at ~1600 cm⁻¹; ¹H NMR shows methoxy protons at δ 3.8–4.0 ppm .

DFT and Molecular Docking

  • Target Compound : B3LYP/6-311 G** calculations predict a planar geometry with intramolecular H-bonding between the hydrazone NH and pyrazole carbonyl .
  • Dichloro Analog : Exhibits higher electrophilicity index (ω = 8.7 eV vs. 6.2 eV for the target), suggesting greater reactivity .
  • Biological Activity : Molecular docking studies on analogs show inhibition of cyclooxygenase-2 (COX-2) and antimicrobial activity, with methoxy groups enhancing binding affinity .

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